methyl 5-(piperazin-1-yl)thiophene-2-carboxylate hydrochloride
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Overview
Description
Methyl 5-(piperazin-1-yl)thiophene-2-carboxylate hydrochloride is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing sulfur. The addition of a piperazine moiety and a carboxylate ester group to the thiophene ring enhances its chemical properties and potential applications. This compound is of interest in various fields, including medicinal chemistry, due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-(piperazin-1-yl)thiophene-2-carboxylate hydrochloride typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur.
Introduction of the Piperazine Moiety: The piperazine group can be introduced via nucleophilic substitution reactions. For instance, 5-bromo-2-thiophenecarboxylate can react with piperazine to form the desired product.
Esterification: The carboxylate ester group is introduced through esterification reactions, typically using methanol and an acid catalyst.
Formation of Hydrochloride Salt: The final step involves converting the free base into its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(piperazin-1-yl)thiophene-2-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the ester group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve alkyl halides or acyl chlorides as reagents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Methyl 5-(piperazin-1-yl)thiophene-2-carboxylate hydrochloride has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 5-(piperazin-1-yl)thiophene-2-carboxylate hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-(piperazin-1-yl)thiophene-2-carboxylate
- Ethyl 5-(piperazin-1-yl)thiophene-2-carboxylate
- Methyl 5-(morpholin-4-yl)thiophene-2-carboxylate
Uniqueness
Methyl 5-(piperazin-1-yl)thiophene-2-carboxylate hydrochloride is unique due to the presence of the piperazine moiety, which imparts distinct chemical and biological properties. The hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications compared to its analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
1955522-66-3 |
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Molecular Formula |
C10H15ClN2O2S |
Molecular Weight |
262.76 g/mol |
IUPAC Name |
methyl 5-piperazin-1-ylthiophene-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C10H14N2O2S.ClH/c1-14-10(13)8-2-3-9(15-8)12-6-4-11-5-7-12;/h2-3,11H,4-7H2,1H3;1H |
InChI Key |
KVSPSVPWYYWBRP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(S1)N2CCNCC2.Cl |
Purity |
90 |
Origin of Product |
United States |
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